2-Hydroxy-4,6-dimethylbenzaldehyde

Descripción general

Descripción

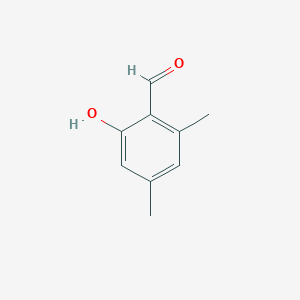

2-Hydroxy-4,6-dimethylbenzaldehyde is an organic compound with the molecular formula C9H10O2. It is a benzaldehyde derivative characterized by the presence of hydroxyl and methyl groups on the benzene ring. This compound is known for its aromatic properties and is used in various chemical applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-Hydroxy-4,6-dimethylbenzaldehyde involves the reaction of 3,5-dimethylphenol with dichloromethane and dichloromethyl methyl ether in the presence of titanium tetrachloride as a catalyst. The reaction is carried out at low temperatures (0°C) and involves multiple steps, including warming the solution to room temperature and further to 35°C. The final product is obtained by steam distillation and extraction with dichloromethane.

Industrial Production Methods

Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

2-Hydroxy-4,6-dimethylbenzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The aldehyde group can be reduced to form alcohols.

Substitution: The hydroxyl and methyl groups on the benzene ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products Formed

Oxidation: 2-Hydroxy-4,6-dimethylbenzoic acid.

Reduction: 2-Hydroxy-4,6-dimethylbenzyl alcohol.

Substitution: Various substituted benzaldehyde derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

2-Hydroxy-4,6-dimethylbenzaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: It serves as a building block for the synthesis of biologically active molecules.

Medicine: It is used in the development of pharmaceuticals and therapeutic agents.

Industry: It is employed in the production of fragrances, dyes, and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of 2-Hydroxy-4,6-dimethylbenzaldehyde involves its interaction with specific molecular targets and pathways. The hydroxyl and aldehyde groups play a crucial role in its reactivity and interactions with other molecules. The compound can form hydrogen bonds and participate in various chemical reactions, influencing its biological and chemical activity.

Comparación Con Compuestos Similares

Similar Compounds

- 2-Hydroxy-3-iodo-5-methylbenzaldehyde

- 2,4-Dihydroxy-3,6-dimethylbenzaldehyde

- 6-Ethyl-2-hydroxy-4-methoxy-3-methylbenzaldehyde

Uniqueness

2-Hydroxy-4,6-dimethylbenzaldehyde is unique due to the specific positioning of its hydroxyl and methyl groups, which influence its chemical reactivity and applications. Its distinct structure allows for specific interactions and reactions that are not possible with other similar compounds.

Actividad Biológica

2-Hydroxy-4,6-dimethylbenzaldehyde (CAS Number: 1666-02-0) is an aromatic compound notable for its unique structural features, including a hydroxyl group (-OH) and an aldehyde group (-CHO) on a benzene ring with two methyl substituents. This compound has garnered attention in various fields due to its potential biological activities, particularly its antioxidant and antimicrobial properties.

- Molecular Formula: C₉H₁₀O₂

- Melting Point: 48–50 °C

- Appearance: Pale yellow solid

Biological Activities

1. Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. Antioxidants are crucial in protecting biological systems from oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. The compound's ability to scavenge free radicals may contribute to its protective effects in biological systems.

2. Antimicrobial Properties

Studies have shown that this compound possesses antimicrobial properties, making it a candidate for pharmaceutical applications. Its effectiveness against various microbial strains suggests potential use in developing natural preservatives or therapeutic agents.

The biological activity of this compound can be attributed to its structural components:

- Hydroxyl Group: Facilitates hydrogen bonding and enhances the compound's reactivity with biological macromolecules.

- Aldehyde Group: May interact with amino acids in proteins, influencing enzyme activity and metabolic pathways.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Notable Activity |

|---|---|---|

| 2-Hydroxy-3-iodo-5-methylbenzaldehyde | Structure | Antimicrobial |

| 2,4-Dihydroxy-3,6-dimethylbenzaldehyde | Structure | Antioxidant |

| 6-Ethyl-2-hydroxy-4-methoxy-3-methylbenzaldehyde | Structure | Anticancer |

The unique positioning of the hydroxyl and methyl groups in this compound contributes to its distinct reactivity compared to these analogues.

Case Studies

Case Study 1: Antioxidant Activity Evaluation

A study evaluated the antioxidant capacity of various benzaldehyde derivatives, including this compound. The findings indicated that this compound showed a significant reduction in oxidative stress markers in vitro, suggesting its potential therapeutic application in oxidative stress-related conditions .

Case Study 2: Antimicrobial Efficacy

Another research project focused on the antimicrobial effects of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. Results demonstrated that the compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics, indicating its potential as a natural antimicrobial agent.

Propiedades

IUPAC Name |

2-hydroxy-4,6-dimethylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2/c1-6-3-7(2)8(5-10)9(11)4-6/h3-5,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVNGLKIFRNFPQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)O)C=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.